molecular formula C11H10BrNO B1166496 RIBONUCLEIC ACID, TRANSFER CAS No. 120991-82-4

RIBONUCLEIC ACID, TRANSFER

Cat. No.: B1166496
CAS No.: 120991-82-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

120991-82-4

Molecular Formula

C11H10BrNO

Origin of Product

United States

Description

Acceptor Stem and Amino Acid Attachment Site

The acceptor stem forms a 7–9 base-pair helical structure, with the 5′ and 3′ ends base-paired to create a rigid duplex. The 3′ terminal CCA sequence is enzymatically added post-transcriptionally in most eukaryotes and serves as the covalent attachment site for amino acids. Non-Watson-Crick base pairs, such as G:U wobble pairs, are common in the acceptor stem and contribute to its structural plasticity. For example, tRNA-Ala-AGC and tRNA-Cys-GCA exhibit conserved G-rich sequences (5′-GGGGR) that promote intermolecular G-quadruplex formation under specific conditions.

D-Loop: Dihydrouridine Modifications and Structural Dynamics

The D-loop derives its name from the presence of dihydrouridine (D), a modified uracil residue with a saturated C5-C6 bond. This modification disrupts base stacking and induces a C2′-endo ribose pucker , increasing local flexibility. In psychrophilic organisms, elevated D levels compensate for reduced thermal energy, preserving the L-shaped tertiary structure at low temperatures. NMR studies reveal that D20 in Escherichia coli tRNAfMet stabilizes long-range tertiary interactions while enhancing local conformational dynamics.

Anticodon Loop: Codon Recognition Mechanisms

The anticodon loop contains seven nucleotides, with positions 34–36 forming the anticodon triplet complementary to mRNA codons. Modified bases such as 2-thiouridine (s²U34) and wybutosine (yW37) restrict anticodon conformational space, ensuring accurate codon-anticodon pairing. For instance, s²U34 in tRNAGlu enforces a C3′-endo ribose pucker, preventing mismatches with near-cognate codons. The U-turn motif between positions 33 and 36, stabilized by a hydrogen bond between U33 N3-H and the phosphate of residue 36, is essential for ribosomal A-site binding.

TΨC Loop: Pseudouridine Modifications and Ribosomal Interactions

The TΨC loop features a conserved TΨCGA sequence, where Ψ55 forms a tertiary interaction with G18 in the D-loop. Pseudouridine’s extra hydrogen bond donor at N1 enhances ribosomal binding by stabilizing interactions with 23S rRNA. Cryo-EM structures show that Ψ55 and C56 interact with the ribosomal E-site, facilitating tRNA translocation during elongation. In hyperthermophiles, Ψ55 methylation (m¹Ψ) further stabilizes the TΨC loop against thermal denaturation.

Tertiary L-Shaped Architecture: Inter-Domain Interactions and Global Folding

tRNA adopts an L-shaped tertiary structure with two orthogonal helices: the acceptor-TΨC domain and the anticodon-D domain. This fold is stabilized by tertiary base pairs such as G19-C56 and G18-Ψ55, which bridge the D-loop and TΨC loop. The elbow region , formed by the interaction of the D-loop and TΨC loop, serves as a recognition site for aminoacyl-tRNA synthetases and elongation factors. Molecular dynamics simulations reveal that tRNAPyl from Methanomethylophilus alvus exhibits reduced flexibility in the elbow region, optimizing recognition by pyrrolysyl-tRNA synthetase.

Chemical Modifications: Impact on Structural Stability and Functional Plasticity

Over 100 post-transcriptional modifications fine-tune tRNA structure and function. Dihydrouridine enhances flexibility in the D-loop, while 2′-O-methylation rigidifies the anticodon loop. For example, 2′-O-methylcytidine (Cm32) in tRNAPhe restricts ribose motion, preventing non-canonical base pairing. Queuosine (Q34) in the anticodon loop of tRNAAsp expands decoding capacity by enabling recognition of both NAU and NAC codons. Modifications also harmonize secondary and tertiary stability; in E. coli tRNAfMet, methylations at positions 54 and 58 increase the melting temperature by 15°C while preserving local dynamics.

Modification Location Structural Effect
Dihydrouridine (D) D-loop Increases flexibility, C2′-endo pucker
2-thiouridine (s²U) Anticodon loop Enforces C3′-endo pucker, prevents mismatches
Pseudouridine (Ψ) TΨC loop Stabilizes rRNA interactions
N²,N²-dimethylguanosine (m²²G) Variable loop Prevents misfolding

Preparation Methods

Phenol-Chloroform Extraction

The phenol-chloroform method, first optimized in the 1960s, remains a foundational approach for tRNA isolation. This technique exploits the differential solubility of nucleic acids, proteins, and lipids in organic solvents.

Protocol Overview

  • Cell Lysis : Bacterial cultures (e.g., Escherichia coli) are treated with lysozyme to degrade cell walls, followed by sodium dodecyl sulfate (SDS) to solubilize membranes.

  • Phase Separation : A mixture of phenol and chloroform (1:1 ratio) denatures proteins and partitions them into the organic phase, while tRNA remains in the aqueous phase.

  • Precipitation : tRNA is precipitated using cold ethanol or isopropanol, often with sodium acetate to enhance yield.

Advantages and Limitations

  • Yield: 50–200 µg tRNA per gram of wet cell paste.

  • Purity: Contamination by ribosomal RNA (rRNA) and genomic DNA is common, necessitating additional purification steps.

  • Safety: Requires handling of toxic organic solvents, limiting scalability.

Modern Solid-Phase Purification Techniques

Silica Membrane-Based Columns

Solid-phase extraction (SPE) using silica membranes has largely replaced organic methods due to improved safety and reproducibility.

Key Steps

  • Binding : Under high-salt conditions, tRNA adheres to silica membranes while contaminants are washed away.

  • DNase Treatment : On-column DNase digestion eliminates genomic DNA without affecting tRNA.

  • Elution : Low-ionic-strength buffers (e.g., Tris-EDTA) release purified tRNA.

Performance Metrics

ParameterSilica ColumnPhenol-Chloroform
Processing Time30–45 min2–4 hr
RNA Integrity Number8.5–9.57.0–8.0
DNA Contamination<5%15–30%

Data synthesized from

Magnetic Bead Technology

Magnetic beads functionalized with carboxyl groups enable high-throughput tRNA isolation. This method uses polyethylene glycol (PEG) and salt gradients to selectively bind tRNA, followed by magnetic separation.

Applications

  • Compatible with robotic liquid handlers for clinical diagnostics.

  • Enables simultaneous processing of 96 samples in <1 hour.

Specialized Protocols for tRNA Enrichment

Lithium Chloride Fractionation

tRNA’s small size (70–90 nucleotides) allows selective precipitation using 2M lithium chloride, which precipitates larger RNAs (e.g., rRNA) while leaving tRNA in solution.

Optimization Considerations

  • Temperature : Incubation at −20°C enhances rRNA precipitation.

  • Yield Loss : 10–15% of tRNA co-precipitates with rRNA, requiring iterative precipitation.

Anion-Exchange Chromatography

tRNA’s high negative charge facilitates separation on DEAE-cellulose or Q-Sepharose columns. Elution with a NaCl gradient (0.1–1.0M) resolves tRNA from other RNAs.

Reverse-Phase HPLC

C18 columns paired with ion-pairing reagents (e.g., triethylammonium acetate) resolve tRNA isoforms differing by single nucleoside modifications.

Resolution Example

Column TypeRetention Time (min)Peak Width (min)
DEAE12–183–5
C1822–281–2

Adapted from

Mechanical and Enzymatic Disruption Methods

Bead Homogenization

Bead beating with silica/zirconia beads mechanically lyses tough cell walls (e.g., yeast, plants) while preserving tRNA integrity.

Conditions for Microbial Cells

  • Bead Size : 0.1 mm for bacteria, 0.5 mm for fungi.

  • Duration : 3 × 30 sec pulses with cooling intervals.

Enzymatic Lysis

  • Lysozyme : 10 mg/mL, 30 min at 37°C for Gram-negative bacteria.

  • Proteinase K : 0.5 mg/mL, 55°C for 1 hr to digest nucleases.

Quality Assessment and Troubleshooting

Spectrophotometric Analysis

  • A260/A280 Ratio : 1.8–2.1 indicates protein-free tRNA.

  • A260/A230 Ratio : >2.0 confirms absence of organic solvents.

Bioanalyzer Profiling

Capillary electrophoresis quantifies tRNA integrity and detects rRNA contamination.

Typical Output

  • tRNA Peaks : 70–90 nucleotides.

  • Degradation Indicators : Smear below 60 nucleotides.

Functional Assays

  • Aminoacylation : ≥80% charging efficiency with cognate aminoacyl-tRNA synthetase.

  • Ribosome Binding : Gel-shift assays validate tRNA-ribosome interactions .

Chemical Reactions Analysis

Methylthiolation: A Critical tRNA Modification

Methylthiolation involves adding a methyl sulfur (-SCH₃) group to tRNA, enhancing translational accuracy. The MiaB enzyme facilitates this process via a radical SAM (S-adenosylmethionine) mechanism in bacteria ( ):

Key Steps in Methylthiolation :

StepDescriptionCatalytic Components
1Methyl group transfer from SAM to MiaB’s auxiliary Fe-S clusterRadical SAM Fe-S cluster
2Formation of a free radical via SAM cleavageFe-S cluster, SAM
3Hydrogen abstraction from tRNA by the radicalRadical intermediate
4Transfer of methylthio group to tRNAAuxiliary Fe-S cluster
  • Impact : Defective methylthiolation correlates with neuronal diseases, diabetes, and cancers due to translational errors .

  • Structural Insight : X-ray crystallography reveals tRNA geometry shifts to a tetrahedral conformation during methylthio group transfer .

Phosphoryl Transfer Reactions in tRNA Processing

Ribozymes catalyze phosphoryl transfer reactions critical for tRNA maturation. Examples include:

Ribozyme Types and Mechanisms ( ):

RibozymeReaction CatalyzedCatalytic Strategy
glmSSelf-cleavage via glucosamine-6-phosphate (GlcN6P)GlcN6P acts as a general acid/base
HammerheadRNA backbone cleavageMetal ion stabilization, inline nucleophilic attack
TwisterSite-specific cleavageBase pairing and tertiary interactions
  • Kinetics : glmS ribozyme achieves rates up to 5 s⁻¹ using GlcN6P as a cofactor .

  • Structural Basis : Twister ribozyme positions nucleobases (e.g., adenine) as acid/base catalysts within its catalytic pocket .

Hydrazine Reactivity with tRNA Modifications

Hydrazine selectively reacts with modified nucleosides, enabling detection and sequencing applications ( ):

Reactivity Profile of tRNA Modifications

ModificationReactivity with Hydrazine (30%, 0°C)Product Identified
Uridine (U)50–70% conversion to pyrazolone adductHydrazine-U adduct
Ψ (Pseudouridine)No reactionIntact Ψ
m³C (3-methylcytidine)>90% lossCytosine
s⁴U (4-thiouridine)Complete lossUracil-hydrazine adduct
  • Applications : Enables discrimination of Ψ from U in sequencing and mass spectrometry (MS) workflows .

  • Mechanism : Hydrazine attacks electrophilic centers (e.g., C6 in U), forming stable adducts .

Enzymatic Removal of tRNA Modifications

The enzyme ALKBH1 demethylates tRNA, regulating translation efficiency ( ):

ALKBH1 Activity

SubstrateModification RemovedFunctional Consequence
tRNAᴬˡᵃm¹A (1-methyladenosine)Stabilizes tRNA; enhances translation
tRNAᴹᵉᵗm³CPrevents tRNA degradation
  • Biological Relevance : ALKBH1 knockout cells show reduced tRNA stability and impaired protein synthesis .

Mass Spectrometry (MS) for tRNA Analysis

Liquid chromatography-tandem MS (LC-MS/MS) maps tRNA modifications with high precision ( ):

Workflow for tRNA Modification Mapping

  • Digestion : tRNA → nucleosides (nuclease P1) or oligonucleotides (RNase A).

  • Chromatography : Separation via anion exchange or reverse-phase columns.

  • Detection : MS/MS identifies modifications (e.g., m⁷G, ac⁴C) based on mass shifts.

Example Data :

ModificationMass Shift (Da)Diagnostic Fragment Ions
m⁷G (7-methylguanosine)+14.02m/z 298 → 152
ac⁴C (N⁴-acetylcytidine)+42.01m/z 260 → 112

Aminoacylation: tRNA Charging Reactions

Aminoacyl-tRNA synthetases (ARS) catalyze tRNA charging via a two-step mechanism ( ):

Reaction Steps :

  • Adenylation : Amino acid + ATP → aminoacyl-AMP + PPᵢ.

  • Transfer : Aminoacyl-AMP + tRNA → aminoacyl-tRNA + AMP.

  • Catalytic Residues : Histidine 309 in ThrRS hydrogen bonds with tRNA’s 2′-OH, facilitating transfer .

Scientific Research Applications

Gene Therapy

tRNA has been utilized in gene therapy approaches to correct genetic defects or enhance gene expression. For instance, research has demonstrated that engineered tRNA can restore function in cystic fibrosis patients by suppressing premature termination codons (PTCs) in the CFTR gene. This method has shown promise in preclinical studies, indicating its potential for treating genetic disorders associated with PTCs .

Cancer Treatment

Innovative strategies involving tRNA are being explored for cancer treatment. Specific tRNAs have been designed to target and inhibit the expression of oncogenes or to restore the function of tumor suppressor genes. For example, the use of tRNA to deliver therapeutic agents directly to cancer cells has been investigated, showing potential in enhancing the efficacy of existing treatments .

Biopharmaceutical Production

The production of biopharmaceuticals, including monoclonal antibodies and recombinant proteins, has benefited from advancements in tRNA technology. By optimizing tRNA availability and function within host cells, researchers can enhance protein yield and quality during recombinant protein production. This optimization is particularly relevant in the context of mammalian cell culture systems where post-translational modifications are critical .

Synthetic Biology

In synthetic biology, engineered tRNAs are being employed to expand the genetic code, allowing the incorporation of non-canonical amino acids into proteins. This capability opens new avenues for creating proteins with novel functionalities that could be used in therapeutics or industrial applications .

mRNA Stability and Translation Regulation

Recent studies have highlighted a novel regulatory mechanism where tRNAs influence mRNA stability and translation efficiency. The interaction between specific tRNAs and mRNAs can lead to mRNA decay or stabilization, affecting protein synthesis rates. This discovery sheds light on how cells manage protein production under various physiological conditions and could inform therapeutic strategies for diseases like cancer and metabolic disorders .

Case Studies

Study Application Findings
Cystic Fibrosis Gene TherapyUse of engineered tRNA to suppress PTCsRestoration of CFTR function in bronchial epithelial cells
Cancer TreatmentTargeting oncogenes with modified tRNAEnhanced efficacy of chemotherapy agents through targeted delivery
Biopharmaceutical ProductionOptimization of tRNA for protein yieldIncreased production rates of therapeutic proteins in mammalian cells
mRNA Stability RegulationInteraction between tRNAs and mRNAsDiscovery of P-site tRNA-mediated mRNA decay mechanism affecting translation efficiency

Mechanism of Action

Transfer ribonucleic acid exerts its effects by acting as an adaptor molecule during protein synthesis. It carries specific amino acids to the ribosome, where it pairs with the corresponding codon on the messenger ribonucleic acid through its anticodon loop. This pairing ensures the correct incorporation of amino acids into the growing polypeptide chain. The process is facilitated by aminoacyl-tRNA synthetases, which attach the appropriate amino acid to the transfer ribonucleic acid .

Comparison with Similar Compounds

tRNA vs. Messenger Ribonucleic Acid (mRNA)

Feature tRNA mRNA
Structure Cloverleaf secondary structure; L-shaped tertiary structure Linear, single-stranded; no stable tertiary structure
Modifications Thionucleosides, dihydrouridine, methylated bases Rare modifications (e.g., 5' cap, poly-A tail)
Function Delivers amino acids to ribosomes Carries genetic code from DNA to ribosomes
Stability High (due to modifications) Low (rapidly degraded after translation)
Key References

Research Findings :

  • tRNA modifications like 4-thiouridine protect against enzymatic degradation, unlike mRNA, which relies on 5' capping for stability .
  • tRNA's anticodon loop directly interacts with mRNA codons, ensuring precise codon-anticodon pairing .

tRNA vs. Ribosomal Ribonucleic Acid (rRNA)

Feature tRNA rRNA
Structure ~73–93 nucleotides; L-shaped Large, complex folds (e.g., 16S, 23S rRNA)
Modifications Extensive (e.g., methylations, thio-bases) Limited (e.g., pseudouridylation in some regions)
Function Amino acid transport Catalyzes peptide bond formation; ribosome scaffolding
Interaction Partners Aminoacyl-tRNA synthetases, ribosomes Ribosomal proteins, mRNA
Key References

Research Findings :

  • rRNA lacks the amino acid-binding capacity of tRNA but plays a structural role in ribosome assembly .
  • tRNA's methyl groups (e.g., ribothymidine) are critical for synthetase recognition, a feature absent in rRNA .

tRNA vs. Viral Ribonucleic Acid (e.g., Tobacco Mosaic Virus RNA)

Feature tRNA Viral RNA
Composition Contains ribose, adenine, uracil, etc. Similar nucleotides but organized for viral replication
Function Protein synthesis Genome replication and viral packaging
Modifications Extensive post-transcriptional changes Minimal modifications
Key References

Research Findings :

  • Viral RNA (e.g., Tobacco Mosaic Virus) shares nucleotide identity with yeast tRNA but lacks functional modifications like thionucleosides .

Research Findings :

  • Yeast alanine tRNA's sequence complexity (e.g., large oligonucleotide fragments) contrasts with synthetic oligonucleotides designed for simplicity .

Functional and Structural Insights from Research

  • Methylation and Tertiary Structure : Methylation of tRNA (e.g., at the wobble position) stabilizes its L-shaped structure and ensures proper codon recognition .
  • Thionucleosides in tRNA: 4-Thiouridine in Bacillus subtilis tRNA enhances UV resistance and amino acid acceptance, a feature critical for bacterial survival .
  • Conformational Flexibility : Tyrosine-specific tRNAs exhibit early melting transitions, indicating structural adaptability during translation .

Data Table: Key Modifications in tRNA vs. Other RNAs

Modification Type tRNA mRNA rRNA
Thionucleosides Present (e.g., 4-thiouridine) Absent Absent
Dihydrouridine Abundant Absent Rare
Pseudouridine Common Absent Present in some regions
Methylation Extensive 5' cap only Limited
Functional Impact Stability, synthetase binding Stability, export Ribosome assembly
References

Q & A

Q. What are the best practices for isolating high-purity tRNA from eukaryotic cells?

Methodological Answer:

  • Source Material Preparation: Use fresh or flash-frozen eukaryotic cells (e.g., S. cerevisiae baker’s yeast) to minimize RNase degradation .
  • Extraction Protocol: Employ the phenol-chloroform method for intact tRNA recovery. For plant or animal tissues, combine with SDS to dissociate ribonucleoproteins .
  • DNase Treatment: After ethanol precipitation, treat samples with RNase-free DNase I to remove contaminating genomic DNA .
  • Quality Control: Verify purity via A260/A280 ratios (1.8–2.0) and agarose gel electrophoresis to confirm intact tRNA bands .

Q. Table 1: Comparison of tRNA Isolation Methods

MethodYield (µg/g tissue)Purity (A260/A280)Key Applications
Phenol-Chloroform50–1001.9–2.0Structural studies
Phenol-SDS30–601.8–1.9Quantitative recovery
Commercial Kits20–501.7–1.9High-throughput workflows

Q. How can researchers ensure tRNA integrity during extraction and storage?

Methodological Answer:

  • RNase Inhibition: Use RNase inhibitors (e.g., DEPC-treated water) and work in a laminar flow hood to prevent contamination .
  • Storage Conditions: Dissolve tRNA in RNase-free TE buffer (pH 7.0) and store at –80°C in single-use aliquots to avoid freeze-thaw cycles .
  • Integrity Checks: Perform capillary electrophoresis (e.g., Bioanalyzer) to assess tRNA size distribution and detect degradation .

Q. What methodologies are used to quantify tRNA concentration and assess purity?

Methodological Answer:

  • UV Spectrophotometry: Measure A260/A280 ratios; values <1.8 indicate protein contamination .
  • Fluorometric Assays: Use RNA-specific dyes (e.g., RiboGreen) for enhanced sensitivity in low-concentration samples .
  • Agarose Gel Electrophoresis: Visualize sharp tRNA bands (~70–90 nucleotides) to confirm absence of smearing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in tRNA modification profiles across sequencing platforms?

Methodological Answer:

  • Platform-Specific Calibration: Use reference tRNA sequences with known modifications (e.g., from S. cerevisiae) to calibrate RNA-Seq or mass spectrometry data .
  • Comparative Analysis of RNA Digests (CARD): Label reference tRNAs with ¹⁶O and candidate tRNAs with ¹⁸O for mass spectrometry-based sequencing to identify modifications .
  • Cross-Validation: Combine microarray analysis with Northern blotting to confirm modification sites .

Q. Table 2: Advantages and Limitations of tRNA Sequencing Methods

MethodSensitivityModification DetectionThroughput
RNA-SeqHighLimitedHigh
Mass SpectrometryModerateHighLow
CARD ApproachHighHighModerate

Q. What experimental design considerations are critical for studying tRNA-export complexes (e.g., Exportin-T interactions) in vitro?

Methodological Answer:

  • Reconstitution Assays: Purify Exportin-T and tRNA using affinity chromatography (e.g., His-tagged proteins) and validate binding via gel-shift assays .
  • Competition Controls: Include unlabeled tRNA to confirm specificity of radioactive or fluorescently labeled tRNA interactions .
  • Buffer Optimization: Use transport buffer (pH 7.4) with RanGTP to mimic nuclear export conditions .
  • Ethical Compliance: Follow NIH guidelines for recombinant DNA handling and disclose conflicts of interest per institutional protocols .

Q. What strategies improve detection of low-abundance tRNA variants in heterogeneous samples?

Methodological Answer:

  • Enrichment Techniques: Use biotinylated probes complementary to target tRNA variants for pull-down assays .
  • Amplification-Free Sequencing: Apply direct RNA sequencing (Oxford Nanopore) to avoid PCR bias .
  • Statistical Modeling: Implement machine learning algorithms to distinguish signal from noise in high-throughput datasets .

Q. How can researchers address conflicting data on tRNA charging efficiency in amino acid starvation studies?

Methodological Answer:

  • Standardized Controls: Include internal standards (e.g., synthetic charged tRNA) in aminoacylation assays .
  • Time-Course Experiments: Monitor charging kinetics at multiple time points to capture dynamic changes .
  • Meta-Analysis: Aggregate data from public repositories (e.g., GEO) to identify consensus patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.